molecular formula C13H28Cl2N2 B1392414 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride CAS No. 1219957-63-7

1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride

Cat. No.: B1392414
CAS No.: 1219957-63-7
M. Wt: 283.3 g/mol
InChI Key: NPQVDSZZYHYQHL-UHFFFAOYSA-N
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Description

1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride (CAS: 1220035-80-2; 1219957-63-7) is a bicyclic amine derivative comprising an azepane (7-membered saturated ring) linked via an ethyl bridge to a piperidine (6-membered saturated ring) moiety, with two hydrochloride counterions. Its molecular formula is C₁₃H₂₆Cl₂N₂, and molecular weight is 297.27 g/mol . The compound is primarily utilized as a pharmaceutical intermediate or building block in drug discovery, though its specific therapeutic applications remain unelucidated in the available literature .

Properties

IUPAC Name

1-(2-piperidin-2-ylethyl)azepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13;;/h13-14H,1-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQVDSZZYHYQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 2-Pyridineethanol to 2-Piperidineethanol

A key step in preparing piperidine derivatives is the catalytic hydrogenation of 2-pyridineethanol compounds. This process is well-documented and involves:

  • Use of noble metal catalysts, especially ruthenium dioxide (RuO₂), to hydrogenate 2-pyridineethanol under controlled temperature and pressure.
  • Reaction conditions: hydrogen pressure typically 500–1500 psi, temperatures between 90°C and 120°C.
  • Presence of an additional amine (e.g., piperidine) in the reaction medium to suppress byproduct formation such as N-methylated derivatives.
  • Catalyst conditioning ("pickling") to maintain activity over multiple cycles.

This method yields 2-piperidineethanol in high purity and yield, which can be further functionalized.

Parameter Typical Condition Notes
Catalyst RuO₂ (ruthenium dioxide) High loading (≥0.15 g metal/mol)
Temperature 90–120 °C Moderate to minimize byproducts
Hydrogen Pressure 500–1500 psi Ensures effective hydrogenation
Amine Additive Piperidine or substituted amine Suppresses N-methyl byproducts
Reaction Time 2–17 hours Depending on scale and catalyst

Alkylation and Condensation to Form 1-[2-(2-Piperidinyl)ethyl]azepane

The linkage between piperidine and azepane units via an ethyl chain is typically achieved by nucleophilic substitution or condensation reactions involving:

  • Piperidine or piperazine derivatives as nucleophiles.
  • 2-(2-chloroethoxy)ethanol or similar haloalkyl reagents as electrophiles.
  • Use of polar or non-polar solvents depending on reaction specifics.
  • Controlled temperature and stoichiometry to maximize mono-substitution and minimize disubstitution or polymerization.

For example, the preparation of related compounds such as 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves:

  • Reacting piperazine with piperazine dihydrochloride in solvent to form piperazine monohydrochloride.
  • Reacting this intermediate with 2-(2-chloroethoxy)ethanol in ethanol or other solvents at 40–120°C for 2–8 hours.
  • Recovery of piperazine dihydrochloride by filtration and recycling.
  • Removal of solvent by distillation and purification by vacuum distillation to yield high purity product.

Although this example is for piperazine derivatives, analogous conditions apply for piperidine and azepane systems with appropriate modifications.

Detailed Preparation Method Example for Piperazine Derivative (Analogous to Target Compound)

Step Procedure Conditions/Notes
1 React piperazine and piperazine dihydrochloride in water solvent to form piperazine monohydrochloride Molar ratio 1:1.05, reflux 1 hour, cool to 10–12°C, filter and dry at 70°C for 5 hours
2 React piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol in ethanol solvent Molar ratio ~2:1, 40°C for 2 hours, stirring
3 Remove half solvent by vacuum distillation below 60°C, cool to 15–20°C, filter to recover piperazine dihydrochloride Wash filter cake with ethanol or isopropanol, dry at 50–70°C for 7–8 hours, recycle
4 Evaporate filtrate to remove solvent, yielding crude product
5 Purify crude product by vacuum distillation at 90–100°C Collect fraction of high purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine

This method yields a high-purity product with minimized disubstituted impurities and is suitable for industrial-scale production due to low cost and environmentally friendly process.

Purification and Quality Control

  • Vacuum reduced pressure distillation is critical to remove residual solvents and separate the desired mono-substituted product from impurities.
  • Filtration steps recover and recycle unreacted starting materials such as piperazine dihydrochloride.
  • Drying under controlled temperature ensures removal of moisture without decomposition.
  • Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity and structure.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Purpose/Effect
Starting Materials Piperidine/piperazine derivatives Building blocks for target compound
Alkylating Agent 2-(2-chloroethoxy)ethanol or analog Provides ethyl linkage
Solvent Ethanol, dichloromethane, or Virahol Reaction medium, polarity affects selectivity
Temperature 40–120 °C Controls reaction rate and selectivity
Reaction Time 2–8 hours Ensures completion without overreaction
Catalyst (for hydrogenation) RuO₂ or other noble metal oxides Enables selective hydrogenation
Hydrogen Pressure 500–1500 psi Drives hydrogenation reactions
Purification Vacuum distillation, filtration Removes impurities, isolates pure product
Product Form Dihydrochloride salt Enhances stability and handling

Research Findings and Industrial Implications

  • The presence of an additional amine during hydrogenation significantly reduces unwanted N-methylated byproducts, improving yield and purity.
  • Recycling of piperazine dihydrochloride recovered during filtration reduces raw material costs and waste, enhancing sustainability.
  • Use of polar solvents like ethanol facilitates reaction efficiency and environmental friendliness compared to non-polar solvents.
  • Vacuum distillation under reduced pressure is essential for isolating high-purity compounds suitable for pharmaceutical or chemical applications.

Chemical Reactions Analysis

1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride (CAS Number: 1219957-63-7) is a chemical compound with a molecular formula of C13H28Cl2N2C_{13}H_{28}Cl_{2}N_{2} and a molecular weight of 283.29 g/mol. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential applications as a pharmaceutical intermediate and in the development of therapeutic agents.

Medicinal Chemistry

This compound is primarily investigated for its role as a precursor in the synthesis of various therapeutic compounds. Its structural features make it suitable for modifications that can lead to the development of new drugs targeting neurological disorders.

Key Studies:

  • Neuropharmacological Studies: Research indicates that derivatives of this compound can exhibit activity on neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in the treatment of conditions such as depression and schizophrenia.

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of bioactive molecules that can interact with biological targets. Its piperidine moiety is particularly important for enhancing the solubility and bioavailability of drug candidates.

Case Study:

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis of azepane derivatives that demonstrated significant activity against cancer cell lines, suggesting potential applications in oncology .

Pharmacological Investigations

The pharmacological profile of this compound includes investigations into its efficacy and safety as a pharmacological agent.

Research Findings:

  • A comprehensive review indicated that compounds derived from this structure have shown promise in modulating pain pathways, making them candidates for analgesic development .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound can lead to optimized derivatives with improved therapeutic profiles.

Insights:

  • SAR studies have demonstrated that modifications to the piperidine ring can significantly alter the pharmacokinetic properties and biological activity, providing a pathway for developing more effective drugs.

Data Tables

Application AreaDescription
Medicinal ChemistryPrecursor for drug synthesis
OncologyDevelopment of anti-cancer agents
NeuropharmacologyModulation of neurotransmitter systems
Pain ManagementPotential analgesic properties

Mechanism of Action

The mechanism of action of 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-(Piperidin-2-yl)ethyl)azepane dihydrochloride (CAS: 1219957-63-7)

  • Similarity : Exact structural match to the target compound (similarity score: 1.00) .

1-Methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride (CAS: 2751616-26-7)

  • Molecular Formula : C₁₂H₂₅ClN₂O₂S
  • Molecular Weight : 296.86 g/mol
  • Functional Impact : The sulfonyl group may alter solubility and receptor-binding kinetics compared to the target compound .

Piperazine and Piperidine Derivatives with Ethyl Bridges

1-[2-(4-Methoxyphenyl)ethyl]-4-piperidylamine dihydrochloride (CAS: Not specified)

  • Structural Features : Piperidine ring substituted with a 4-methoxyphenethyl group and an amine at the 4-position.

Anileridine Dihydrochloride

  • Molecular Formula : C₂₂H₂₉Cl₂N₃O₂
  • Molecular Weight : 454.39 g/mol
  • Structural Features: Ethyl ester-linked piperidine with 4-phenyl and 4-aminophenethyl substituents.
  • Functional Impact : Functions as a narcotic analgesic due to opioid receptor interactions, contrasting with the target compound’s undefined therapeutic role .

Cyclohexane and Piperazine-Based Dihydrochlorides

AY9944 (trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride)

  • Structural Features: Cyclohexane core with chlorobenzylaminomethyl groups.
  • Key Difference : Larger molecular weight (544.23 g/mol ) and aromatic chlorobenzyl groups confer distinct pharmacokinetic profiles, such as prolonged half-life and teratogenic effects in preclinical models .

SA-4503 Dihydrochloride (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride)

  • Molecular Formula : C₂₃H₃₂Cl₂N₂O₂
  • Molecular Weight : 441.44 g/mol
  • Functional Role : Sigma-1 receptor agonist with applications in neuropsychiatric disorders. The dimethoxyphenyl and phenylpropyl groups enhance receptor specificity, unlike the simpler substituents in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Therapeutic/Functional Role Reference
1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride C₁₃H₂₆Cl₂N₂ 297.27 Azepane-ethyl-piperidine, dihydrochloride Pharmaceutical intermediate
Anileridine Dihydrochloride C₂₂H₂₉Cl₂N₃O₂ 454.39 Piperidine ester with phenyl/aminophenyl Narcotic analgesic
SA-4503 Dihydrochloride C₂₃H₃₂Cl₂N₂O₂ 441.44 Piperazine with dimethoxyphenyl/phenylpropyl Sigma-1 receptor agonist
AY9944 C₂₈H₃₀Cl₄N₂ 544.23 Cyclohexane with chlorobenzylaminomethyl Teratogenic agent (research use)
1-(2-Chloroethyl)azepane hydrochloride C₈H₁₅Cl₂N 196.12 Azepane with chloroethyl substituent Alkylating agent intermediate

Critical Analysis of Structural and Functional Differences

  • Substituent Effects : Aromatic groups (e.g., in SA-4503 and Anileridine) enhance lipophilicity and receptor affinity, whereas the target compound’s aliphatic structure may favor solubility and metabolic stability .
  • Dihydrochloride Salt : Common across all compounds, improving aqueous solubility and crystallinity for pharmaceutical formulation .

Biological Activity

1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride, also known by its chemical name, is a compound of interest due to its structural similarity to various piperidine derivatives that exhibit significant biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring structure, which is known for interacting with various neurotransmitter receptors. The compound's molecular formula is C12H20Cl2N2, and it has a molecular weight of approximately 265.21 g/mol. The presence of the piperidine moiety is critical for its biological activity, particularly in modulating neurotransmitter systems.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with the dopaminergic and adrenergic systems. Research indicates that compounds with similar structures can act as inhibitors or modulators of norepinephrine and dopamine transporters, which are crucial for regulating mood and cognitive functions .

1. Analgesic Properties

Studies have shown that piperidine derivatives exhibit analgesic effects comparable to established opioid analgesics. For instance, certain derivatives have been reported to demonstrate significant efficacy in animal models of pain, such as the rat forced swim assay, indicating potential antidepressant and analgesic properties .

2. Antidepressant Effects

The compound's ability to inhibit norepinephrine and dopamine reuptake suggests its potential use in treating depression. Research indicates that similar piperidine-based compounds have shown promise in alleviating depressive symptoms in preclinical studies .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of piperidine derivatives against neurodegenerative diseases like Alzheimer's. These compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the degradation of acetylcholine, thereby enhancing cholinergic transmission .

Study 1: Analgesic Activity

In a comparative study involving various piperidine derivatives, this compound exhibited an ED50 value similar to that of fentanyl derivatives but with a lower potency (150-200 times less than fentanyl) . This suggests that while it may not be as potent as some opioid analgesics, it could still serve as a useful analgesic agent.

Study 2: Antidepressant Efficacy

A study evaluating the antidepressant effects of piperidine derivatives found that compounds with structural similarities to this compound significantly reduced immobility time in forced swim tests, indicating potential antidepressant activity . These findings align with the hypothesis that targeting norepinephrine and dopamine transporters can lead to improved mood regulation.

Comparative Analysis

The following table summarizes the biological activities of selected piperidine derivatives compared to this compound:

CompoundAnalgesic ActivityAntidepressant ActivityNeuroprotective Effects
1-[2-(2-Piperidinyl)ethyl]azepaneModerateModeratePotential
Fentanyl DerivativesHighLowLow
Other Piperidine DerivativesVariableHighHigh

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step alkylation or condensation reactions. For example, analogous piperidine-azepane derivatives are synthesized via nucleophilic substitution, where reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or acetonitrile) critically affect intermediate stability and final product purity . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent gradient) is essential to isolate the dihydrochloride salt. Yield optimization may require iterative pH adjustments during salt formation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm piperidine/azepane ring substitution patterns and chloride counterion integration.
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., expected m/z for C₁₃H₂₆Cl₂N₂: 292.2 g/mol) .
  • Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability, as hydrochloride salts often degrade above 200°C .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-aligned guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact; immediate rinsing with water is required upon exposure .
  • Conduct reactions in fume hoods to prevent inhalation of fine particulate matter.
  • Store in airtight containers at 2–8°C to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Cell membrane permeability : Adjust assay buffers (e.g., pH 7.4 vs. 6.5) to mimic physiological conditions .
  • Receptor binding kinetics : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity (Kᵢ) under standardized ionic strength .
  • Metabolic stability : Compare half-life in liver microsomes (e.g., human vs. rodent) to identify species-specific degradation pathways .

Q. What strategies optimize the compound’s stability in long-term environmental or pharmacological studies?

  • Methodological Answer :

  • Environmental fate : Assess hydrolysis rates via accelerated stability testing (e.g., 40°C/75% RH for 6 months) and model degradation products using LC-MS .
  • Formulation : Encapsulate in liposomes or cyclodextrins to shield the hydrochloride salt from moisture and oxidative degradation .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target receptors?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) to map interactions between the piperidine-azepane scaffold and receptor active sites (e.g., GPCRs or ion channels).
  • Use QSAR models to predict how substituents (e.g., methyl groups on the azepane ring) affect binding energy (ΔG) and selectivity ratios .

Data Contradiction Analysis

Q. Why might in vitro and in vivo toxicity profiles for this compound diverge significantly?

  • Methodological Answer : Differences often stem from:

  • Metabolic activation : Hepatic conversion to reactive intermediates (e.g., N-oxides) in vivo, not observed in static cell cultures .
  • Biodistribution : Use PET/CT imaging with radiolabeled analogs (e.g., ¹⁸F-tagged) to track tissue-specific accumulation and correlate with toxicity endpoints .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s impact on neuronal signaling pathways?

  • Methodological Answer : Include:

  • Positive controls (e.g., known NMDA receptor antagonists) to validate assay sensitivity.
  • Vehicle controls (saline + HCl) to isolate effects of the hydrochloride counterion.
  • Knockout cell lines (e.g., CRISPR-edited receptors) to confirm target specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride
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1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.